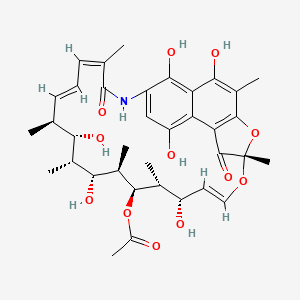

27-O-Demethylrifamycin SV

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H45NO12 |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1 |

InChI Key |

OBIXNJCNRZELPA-FFICIXETSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C |

Synonyms |

27-O-demethylrifamycin SV DMRSV cpd |

Origin of Product |

United States |

Biosynthesis of 27 O Demethylrifamycin Sv

Microbial Producers of Rifamycins (B7979662) and Precursors

Rifamycins are secondary metabolites produced by various actinomycetes. nih.gov The primary and most studied producers belong to the genus Amycolatopsis, with other genera such as Micromonospora also contributing to the diversity of these valuable compounds.

Amycolatopsis mediterranei Strains (Formerly Nocardia mediterranei, Streptomyces mediterranei)

The journey of rifamycin (B1679328) discovery and production is intrinsically linked to Amycolatopsis mediterranei. Originally isolated from a soil sample in France in 1957, this bacterium was first named Streptomyces mediterranei, later reclassified as Nocardia mediterranei, and finally as Amycolatopsis mediterranei. asm.orgsemanticscholar.org Strains of A. mediterranei, such as S699 and MTCC17, are prolific producers of rifamycins, including rifamycin B and rifamycin SV. asm.orgacs.orgnih.gov

The production of rifamycins by A. mediterranei is governed by a large gene cluster, often exceeding 90 kilobases. nih.govpnas.org This cluster contains all the necessary genetic information for the biosynthesis of the rifamycin backbone, its subsequent modifications, and even resistance and export mechanisms. nih.gov Different strains can produce a variety of rifamycins (A, B, C, D, E, S, SV) depending on the fermentation conditions. semanticscholar.org For instance, A. mediterranei S699 is a well-known producer of rifamycin B, while A. mediterranei U32 produces rifamycin SV. asm.org The strain A. mediterranei OVA5-E7 has been utilized for enhanced rifamycin SV production through immobilization techniques. jocpr.com

Frameshift inactivation of the rif orf14 gene in A. mediterranei S699 leads to the accumulation of 27-O-demethylrifamycin SV (DMRSV) as the major product, highlighting the role of this strain in producing the direct precursor to rifamycin SV. nih.gov

Micromonospora chalcea

The genus Micromonospora is another recognized source of rifamycins. wikipedia.org Specifically, Micromonospora chalcea ATCC 21994 has been shown to produce both rifamycin S and rifamycin SV through aerobic fermentation. google.com This demonstrates that the capability to synthesize the core rifamycin structure is not limited to the Amycolatopsis genus. The production of rifamycins by Micromonospora species further underscores the diversity of microbial sources for these important antibiotics.

Other Relevant Microbial Sources

Beyond the well-established producers, research has indicated other microbial sources for rifamycin-related compounds. The marine actinomycete Salinispora arenicola CNS-205 has been found to produce a mixture of rifamycins, including rifamycin SV and this compound. nih.gov This discovery points to marine environments as a potential reservoir for novel rifamycin-producing microorganisms. Furthermore, analysis of the rif biosynthetic gene cluster has been conducted in various actinomycetes, suggesting a broader distribution of the genetic machinery for rifamycin synthesis. nih.gov

Biosynthetic Origin of the Rifamycin Chromophore

The characteristic structure of rifamycins consists of a naphthoquinone or naphthohydroquinone chromophore spanned by an aliphatic ansa chain. chimia.choup.com The biosynthesis of this chromophore begins with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).

Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit

3-Amino-5-hydroxybenzoic acid (AHBA) is the cornerstone for the entire rifamycin structure. wikipedia.orgchimia.ch It serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the ansa chain. nih.govnih.gov The biosynthesis of AHBA itself is a complex process, derived from the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds in bacteria and plants. wikipedia.orgchimia.chnih.gov

Genetic and biochemical studies have identified a set of genes (rifG through rifN in the rif cluster) responsible for the synthesis of AHBA. wikipedia.orgnih.gov The terminal enzyme in this pathway is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in AHBA formation. acs.org The identification of AHBA as a direct precursor was confirmed through experiments with mutant strains of A. mediterranei that were unable to produce rifamycins but had their production restored upon supplementation with AHBA. chimia.ch

Polyketide Synthase (PKS) Assembly of the Rifamycin Backbone

The assembly of the long aliphatic ansa chain of rifamycins is carried out by a type I polyketide synthase (PKS). wikipedia.orgnih.gov This massive enzymatic complex functions as an assembly line, sequentially adding small carboxylic acid units to the growing polyketide chain.

The rifamycin PKS is a modular enzyme, with each module responsible for one cycle of chain elongation. nih.govacs.org The process begins with the loading of the AHBA starter unit onto the PKS. researchgate.net Subsequently, the PKS machinery catalyzes the sequential condensation of acetate (B1210297) and propionate (B1217596) units. wikipedia.orgoup.com In the case of rifamycin B, the ansa chain is constructed from two acetate and eight propionate units. nih.gov

The rifamycin PKS gene cluster contains five large genes (rifA to rifE) that encode the ten modules of the PKS. pnas.orgnih.gov Each module contains a set of enzymatic domains that select the appropriate extender unit (malonyl-CoA for acetate or methylmalonyl-CoA for propionate), catalyze the condensation reaction, and perform any necessary modifications such as reduction of keto groups. nih.gov

The fully assembled polyketide chain is then released from the PKS. The rifF gene product, an amide synthase, is responsible for the cyclization of the linear polyketide, forming a macrolactam which is an early precursor to the mature rifamycin molecule. pnas.orgnih.gov Subsequent post-PKS modifications, including oxidations and methylations, lead to the formation of various rifamycin congeners, including this compound and ultimately rifamycin SV. nih.gov The methylation of this compound to rifamycin SV is catalyzed by the enzyme this compound methyltransferase, encoded by the rif orf14 gene. nih.govexpasy.orggenome.jp

Loading Module Activities and Substrate Recognition

The journey of rifamycin biosynthesis begins with the priming of the rifamycin synthetase by a specific starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). acs.orgpnas.org This crucial first step is managed by a loading module that exhibits characteristics of both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). acs.orgpnas.org

The loading module is comprised of domains homologous to the adenylation (A) and thiolation (T) domains found in NRPS. acs.org The A-domain is responsible for recognizing and activating the AHBA starter unit. acs.orgnih.gov This activation occurs through an adenylation reaction, a process that prepares the starter unit for its subsequent transfer. acs.org Following activation, the T-domain, also known as a peptidyl carrier protein (PCP), covalently binds the activated AHBA. nih.gov

Research has shown that the loading module of the rifamycin synthetase can accommodate a variety of substituted benzoates, although it shows a distinct preference for substrates that structurally resemble its natural starter unit, AHBA. acs.org This suggests a degree of substrate flexibility, which has been explored for its potential in generating novel rifamycin analogs through precursor-directed biosynthesis. acs.organnualreviews.org

| Domain | Function | Substrate |

| Adenylation (A) | Recognizes and activates the starter unit | 3-amino-5-hydroxybenzoic acid (AHBA) |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated starter unit | Activated AHBA |

Polyketide Chain Elongation and Cyclization

Following the successful loading of the AHBA starter unit, the polyketide chain undergoes a series of elongation steps, a process managed by a modular Type I polyketide synthase (PKS). nih.govmdpi.com The rifamycin PKS is a massive multienzyme complex composed of ten modules, each responsible for one cycle of chain extension and any associated chemical modifications. pnas.orgnih.gov

Each module contains a set of core domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.gov The AT domain of each module selects a specific extender unit, either malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP. nih.gov The KS domain then catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain, which is tethered to the ACP of the preceding module. annualreviews.org

In addition to the core domains, some modules contain optional reductive domains, such as ketoreductase (KR) and dehydratase (DH) domains, which modify the β-keto group of the newly extended chain. nih.gov The specific combination of these domains within each module dictates the final structure of the polyketide chain. annualreviews.org

After ten rounds of elongation, the full-length polyketide chain is released from the final module. nih.gov The formation of the characteristic ansa-macrocyclic structure of rifamycins is achieved through an amide bond formation, a cyclization reaction catalyzed by an amide synthase, RifF. nih.gov This cyclization results in the formation of proansamycin X, a key intermediate that undergoes further modifications to yield various rifamycin compounds. nih.gov

Tailoring Enzymes and Early-Stage Modifications Leading to this compound Precursors

The structural diversity of rifamycins is not solely dependent on the PKS machinery but is also heavily influenced by a suite of tailoring enzymes that act upon the polyketide backbone. nih.gov These enzymes catalyze a variety of modifications, including hydroxylations, oxidations, and methylations, which are critical for the bioactivity of the final rifamycin products. nih.govnih.gov

Identification of Tailoring Genes

The genes responsible for encoding these tailoring enzymes are located within the rifamycin biosynthetic gene cluster. microbiologyresearch.org Through genetic and biochemical studies, several of these "rif" genes have been identified and their functions elucidated. For instance, the gene rif-orf14 encodes the this compound methyltransferase, the enzyme directly responsible for the final step in the formation of rifamycin SV from its precursor, this compound. nih.gov

Frameshift inactivation of rif-orf14 in Amycolatopsis mediterranei S699 resulted in the accumulation of this compound, confirming its role as the direct precursor to rifamycin SV. nih.gov Another key tailoring enzyme is encoded by rif-orf5, a cytochrome P450-dependent monooxygenase. microbiologyresearch.org This enzyme is involved in the conversion of the polyketide backbone of rifamycin W into the ketal moiety characteristic of rifamycin B. microbiologyresearch.org

| Gene | Encoded Enzyme | Function |

| rif-orf14 | This compound methyltransferase | Methylates this compound to rifamycin SV nih.gov |

| rif-orf5 | Cytochrome P450-dependent monooxygenase | Ketal formation in rifamycin B biosynthesis microbiologyresearch.org |

| Rif-Orf19 | 3-(3-hydroxyphenyl)propionate hydroxylase-like protein | Formation of the naphthalene (B1677914) ring moiety microbiologyresearch.org |

Specificity of Primer Units in Biosynthesis

The biosynthesis of rifamycins demonstrates a notable, though not absolute, specificity for its starter unit. While AHBA is the natural and preferred primer, studies have shown that the loading module can accept alternative starter units. acs.orgcapes.gov.br This has been demonstrated in mutant strains of A. mediterranei where the AHBA biosynthetic pathway is inactivated. annualreviews.org Feeding these mutants with analogs of AHBA, such as 3-hydroxybenzoic acid or 3,5-dihydroxybenzoic acid, can lead to the production of novel rifamycin derivatives. nih.govannualreviews.org

However, the specificity for the primer unit appears to be more stringent in the later stages of the biosynthetic pathway. capes.gov.bracs.org While the loading module may tolerate different starter units, the subsequent enzymatic machinery may not process the resulting aberrant polyketide chains as efficiently, often leading to lower yields or the accumulation of shunt products. nih.gov This suggests that while the initial gate for substrate entry is somewhat flexible, downstream enzymes impose a quality control check, ensuring the fidelity of the final rifamycin product.

Enzymatic Conversion and Post Polyketide Synthase Modifications of 27 O Demethylrifamycin Sv

The Role of 27-O-Demethylrifamycin SV Methyltransferase (EC 2.1.1.315)

This compound methyltransferase, classified under EC 2.1.1.315, is an essential enzyme in the biosynthetic pathway of rifamycin (B1679328) B in the bacterium Amycolatopsis mediterranei. qmul.ac.ukcreative-enzymes.comexpasy.org Its primary function is to catalyze the transfer of a methyl group to the 27-hydroxyl group of this compound, a reaction that is a critical post-polyketide synthase (PKS) modification step. nih.govrhea-db.org This methylation reaction yields rifamycin SV. qmul.ac.ukcreative-enzymes.com The systematic name for this enzyme is S-adenosyl-L-methionine:27-O-demethylrifamycin-SV 27-O-methyltransferase. qmul.ac.uk

The inactivation of the gene encoding this methyltransferase in A. mediterranei S699 resulted in a mutant strain that could not produce rifamycin B. Instead, it accumulated this compound (DMRSV) as the main product, along with a smaller amount of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV). nih.gov This finding highlights that DMRSV is the direct precursor to rifamycin SV in the biosynthetic pathway. nih.gov

The gene responsible for encoding the this compound methyltransferase is rif orf14, located within the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699. nih.govrhea-db.org This gene encodes a protein consisting of 272 amino acids. nih.gov Heterologous expression of rif orf14 in Escherichia coli has been successfully used to produce a polyhistidine-tagged polypeptide with a molecular weight of 33.8 kDa, which exhibits the expected methyltransferase activity. nih.gov

The biochemical properties of this compound methyltransferase have been investigated to understand its catalytic mechanism and the factors that influence its activity.

The enzymatic methylation reaction catalyzed by this compound methyltransferase is dependent on the cofactor S-adenosyl-L-methionine (SAM or AdoMet). qmul.ac.uknih.gov SAM serves as the methyl group donor in this reaction. nih.gov The enzyme facilitates the transfer of the methyl group from SAM to the 27-hydroxyl group of this compound, resulting in the formation of rifamycin SV and S-adenosyl-L-homocysteine. qmul.ac.ukcreative-enzymes.com

The kinetic parameters of the purified this compound methyltransferase have been determined. The Michaelis constant (K_m) for this compound (DMRSV) is 18.0 µM, and for the cofactor S-adenosyl-L-methionine (AdoMet), it is 19.3 µM. nih.gov The turnover number (k_cat) of the enzyme has been measured to be 87 s⁻¹. nih.gov

Table 1: Kinetic Parameters of this compound Methyltransferase

| Substrate | K_m (µM) | k_cat (s⁻¹) |

| This compound (DMRSV) | 18.0 | 87 |

| S-adenosyl-L-methionine (AdoMet) | 19.3 |

The activity of this compound methyltransferase is influenced by the presence of certain metal ions. The purified enzyme does not necessitate a divalent cation for its catalytic function. nih.gov In fact, some divalent cations have been shown to inhibit its activity. While Ca²⁺ and Mg²⁺ cause slight inhibition, other metal ions such as Zn²⁺, Ni²⁺, and Co²⁺ are strong inhibitors of the enzyme's activity. nih.gov

Studies on the substrate specificity of this compound methyltransferase have revealed its high degree of selectivity. The enzyme efficiently catalyzes the methylation of this compound (DMRSV) to produce rifamycin SV. nih.gov However, it does not act on 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV) or rifamycin W. nih.gov Furthermore, the enzyme shows poor, if any, activity towards the methylation of 27-O-demethylrifamycin S to produce rifamycin S. nih.gov These findings suggest that the acetylation of the C-25 hydroxyl group is a prerequisite for the subsequent methylation reaction at the C-27 position. nih.gov

Substrate Specificity of the Methyltransferase

Methylation of this compound to Rifamycin SV

A critical step in the late stages of rifamycin biosynthesis is the methylation of this compound at the C-27 hydroxyl group to form rifamycin SV. nih.govresearchgate.net This reaction is catalyzed by the enzyme this compound methyltransferase, encoded by the rif-orf14 gene in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699. nih.gov This enzyme utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.gov

The heterologous expression of rif-orf14 in Escherichia coli has produced a 33.8-kDa polypeptide that efficiently catalyzes this specific methylation. nih.gov Kinetic studies of the purified enzyme have determined the Km values for this compound and S-adenosyl-L-methionine to be 18.0 µM and 19.3 µM, respectively, with a kcat of 87 s-1. nih.gov The enzyme's activity is not dependent on divalent cations; in fact, ions such as Zn2+, Ni2+, and Co2+ are strong inhibitors, while Ca2+ and Mg2+ show slight inhibitory effects. nih.gov

Differential Activity on Other Demethylated Rifamycins (B7979662)

The this compound methyltransferase exhibits a high degree of substrate specificity. Research has shown that while it efficiently methylates this compound, its activity on other related demethylated compounds is significantly lower or non-existent.

Specifically, the enzyme does not catalyze the methylation of 27-O-demethyl-25-O-desacetylrifamycin SV or rifamycin W. nih.govresearchgate.net Furthermore, its ability to methylate 27-O-demethylrifamycin S to produce rifamycin S is poor at best. nih.govresearchgate.net This substrate specificity underscores the ordered nature of the rifamycin biosynthetic pathway.

Sequential Post-PKS Modification Steps

The modifications that occur after the initial polyketide chain is formed are not random but follow a specific sequence. This sequential processing is crucial for the formation of the final bioactive rifamycin compounds.

Precedence of Acetylation at C-25 Before Methylation

Evidence strongly suggests that the acetylation of the hydroxyl group at the C-25 position must occur before the methylation at the C-27 position. nih.gov The enzyme responsible for the C-25 acetylation is an acetyltransferase encoded by rif-orf20. nih.govresearchgate.net The fact that the this compound methyltransferase (Rif-Orf14) does not act on 27-O-demethyl-25-O-desacetylrifamycin SV indicates that the C-25 hydroxyl group must be acetylated first. nih.gov This ordered sequence ensures the correct assembly of rifamycin SV.

Isolation and Characterization of Biosynthetic Intermediates

The study of mutant strains of rifamycin-producing organisms has been instrumental in elucidating the biosynthetic pathway by allowing for the isolation and characterization of accumulated intermediates.

Accumulation of this compound in Mutant Strains

Mutant strains of A. mediterranei with an inactivated rif-orf14 gene have been shown to accumulate this compound as the major metabolic product. nih.govresearchgate.net In these mutants, the biosynthetic pathway is blocked at the methylation step, leading to the buildup of its immediate precursor. Along with this compound, a smaller amount of 27-O-demethyl-25-O-desacetylrifamycin SV is also accumulated in these mutant strains. nih.govresearchgate.net This finding provides direct evidence for the role of the rif-orf14 gene product and confirms that this compound is a direct precursor to rifamycin SV. nih.gov

Chemical Synthesis and Derivatization Approaches Involving 27 O Demethylrifamycin Sv

Semisynthesis Strategies from Parent Rifamycins (B7979662).grantome.comiupac.orgoup.commsdvetmanual.com

Semisynthesis, starting from naturally occurring rifamycins, remains a primary route for accessing novel analogs. 27-O-Demethylrifamycin SV itself can be produced through the modification of parent rifamycins or obtained from mutant strains of antibiotic-producing bacteria.

Historically, the production of rifamycin (B1679328) derivatives has relied on the chemical modification of rifamycin B and rifamycin SV. iupac.orgmsdvetmanual.com this compound can be accumulated as a major metabolite by genetically modifying the rifamycin biosynthetic pathway in organisms like Amycolatopsis mediterranei S699. nih.gov Specifically, the inactivation of the rif orf14 gene, which encodes the this compound methyltransferase, leads to the accumulation of this compound. nih.gov This process highlights that this compound is a direct precursor to rifamycin SV in the biosynthetic pathway. nih.gov The enzymatic methylation of this compound to rifamycin SV is a key step that can be blocked to isolate the demethylated compound for further chemical derivatization. nih.gov

| Parent Rifamycin | Modification Method | Resulting Compound |

| Rifamycin B | Fermentation of mutant A. mediterranei S699 (inactivated rif orf14) | This compound |

| Rifamycin SV | Not a direct precursor for semisynthesis of this compound, but rather the product of its methylation. | - |

This compound as a Key Intermediate for Analog Production

The strategic importance of this compound lies in its utility as a starting material for generating a wide range of rifamycin analogs with potentially improved properties.

3-Formylrifamycin SV is a pivotal intermediate in the synthesis of many clinically relevant rifamycin derivatives, including rifampicin (B610482). google.commedchemexpress.com While traditionally synthesized from rifamycin SV, processes can be adapted to utilize this compound. The introduction of a formyl group at the 3-position opens up a vast chemical space for derivatization, particularly through the formation of hydrazones and other functional aldehyde derivatives. google.comgoogle.com

| Starting Material | Key Intermediate | Potential Derivatives |

| This compound | 3-Formyl-27-O-demethylrifamycin SV | Hydrazones, Imines, and other aldehyde derivatives |

Advanced Synthetic Methodologies for Rifamycin Derivatives

To expand the diversity of rifamycin analogs beyond what is achievable through classical methods, advanced synthetic techniques are being applied, leveraging the reactivity of intermediates like this compound.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for creating new molecular architectures. medscidiscovery.com This methodology allows for the high-yield synthesis of 1,2,3-triazole-containing compounds under mild, often aqueous, conditions. By introducing azide (B81097) or alkyne functionalities onto the this compound scaffold, a wide array of substituents can be "clicked" on, facilitating the rapid generation of compound libraries for screening. The resulting triazole ring is chemically stable, serving as a reliable linker to connect the rifamycin core to other molecular fragments.

| Reaction Type | Key Features | Potential Application |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high selectivity, mild reaction conditions, wide functional group tolerance. medscidiscovery.com | Rapid synthesis of diverse rifamycin analog libraries for drug discovery. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for biological systems. nih.govlicorbio.com | Bioconjugation and in-vivo applications. |

Reductive alkylation, or reductive amination, is a versatile method for forming carbon-nitrogen bonds. hamptonresearch.comorganic-chemistry.org This technique involves the reaction of a carbonyl group (or its equivalent) with an amine in the presence of a reducing agent. organic-chemistry.org In the context of this compound, this could be applied to modify existing functional groups or to introduce new alkylamino substituents. For instance, the formyl group of a 3-formyl derivative of this compound could be reductively aminated to introduce a wide variety of secondary or tertiary amines, thereby modulating the compound's physicochemical properties. hamptonresearch.comorganic-chemistry.org

| Technique | Description | Application in Rifamycin Synthesis |

| Reductive Alkylation | Forms C-N bonds by reacting a carbonyl with an amine and a reducing agent. organic-chemistry.org | Modification of the 3-position of formylated this compound to introduce diverse amine substituents. |

Intramolecular Condensation Reactions

While direct examples of intramolecular condensation starting from this compound are not extensively documented in readily available literature, an interesting and unexpected intramolecular condensation has been reported for derivatives of the closely related 3-formylrifamycin SV. nih.govresearchgate.net This reaction highlights a potential synthetic pathway for creating complex heterocyclic systems fused to the rifamycin core.

In a study focused on synthesizing novel derivatives of 3-formylrifamycin SV using 'click chemistry' (copper(I)-catalyzed azide-alkyne cycloaddition), an unexpected intramolecular condensation occurred. nih.gov This side reaction took place when the intended azide-alkyne cycloaddition required more catalyst, lower temperatures, and longer reaction times. nih.govresearchgate.net Instead of the expected triazole product, a 3,4-dihydrobenzo[g]quinazoline heterocyclic system was formed. nih.govresearchgate.net This transformation represents a significant structural modification of the rifamycin scaffold, achieved through an intramolecular cyclization process. The structure of the resulting polycyclic system was confirmed using one- and two-dimensional NMR spectroscopy, as well as FT-IR spectroscopy. nih.gov

This finding is significant as it demonstrates that the rifamycin framework can undergo complex intramolecular rearrangements under specific reaction conditions, leading to novel heterocyclic structures.

Table 1: Unexpected Intramolecular Condensation of 3-Formylrifamycin SV Derivatives

| Starting Material Derivative | Reaction Type | Key Conditions | Product | Analytical Methods |

| 3-Formylrifamycin SV azide precursor | Intramolecular Condensation (unexpected) | Increased catalyst amount, lower temperature, longer reaction time | 3,4-dihydrobenzo[g]quinazoline derivative of rifamycin | 1D & 2D NMR, FT-IR Spectroscopy |

Flow Chemistry for Multi-step Synthesis

The application of continuous flow chemistry has been successfully demonstrated in the synthesis of rifamycin antibiotics, showcasing its potential for efficient and scalable production. researchgate.netvapourtec.com A notable example is the continuous flow synthesis of the clinically important antibiotic, rifampicin, starting from rifamycin S, a direct precursor to rifamycin SV. researchgate.netvapourtec.com

This multi-step process was conducted in a microreactor, integrating two reaction steps and one purification step into a continuous sequence without the need for isolating intermediates. researchgate.netvapourtec.com The synthesis starts with rifamycin S and involves a reaction with tert-butylamine, followed by subsequent steps to yield rifampicin. researchgate.netvapourtec.com

Table 2: Continuous Flow Synthesis of Rifampicin

| Starting Material | Technology | Key Features | Overall Yield | Advantages over Batch Processing |

| Rifamycin S | Continuous Flow Chemistry (Microreactor) | Two coupled reaction steps, one integrated purification step | 67% | 16% higher overall yield, 25% less 1-amino-4-methyl piperazine (B1678402) used, no intermediate isolation |

Advanced Methodologies in 27 O Demethylrifamycin Sv Research

Genetic Engineering and Strain Improvement

Genetic manipulation of rifamycin-producing microorganisms, such as Amycolatopsis mediterranei, is a cornerstone of research into 27-O-demethylrifamycin SV. These techniques enable the targeted modification of biosynthetic pathways to study enzyme function and enhance the production of desired compounds.

Targeted gene inactivation is a powerful strategy to elucidate the function of specific genes within the rifamycin (B1679328) biosynthetic gene cluster. By disrupting a selected gene, researchers can observe the resulting changes in metabolite production, often leading to the accumulation of a specific intermediate.

A pivotal example in this compound research is the inactivation of the rif-orf14 gene in Amycolatopsis mediterranei S699. nih.gov This gene encodes the S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase responsible for the final methylation step that converts this compound into rifamycin SV. nih.govresearchgate.netresearchgate.net Researchers utilized frameshift inactivation to create a mutant strain. This genetic modification effectively blocked the biosynthetic pathway at this step, resulting in a strain that no longer produced rifamycin B but instead accumulated this compound as the primary metabolite. nih.govresearchgate.net A smaller quantity of 27-O-demethyl-25-O-desacetylrifamycin SV was also produced, providing crucial evidence that this compound is the direct precursor to rifamycin SV. nih.gov

In a different organism, the marine actinomycete Salinispora arenicola, gene inactivation studies have also shed light on the later stages of rifamycin biosynthesis. nih.gov Inactivation of the gene sare1259, which codes for a cytochrome P450 monooxygenase, resulted in a mutant that lost the ability to produce rifamycins (B7979662) SV, 27-O-demethyl-25-O-desacetylrifamycin SV, and this compound. nih.gov This demonstrates the critical role of this enzyme in the formation of the mature rifamycin structure. These knockout strategies, often employing techniques like PCR-directed mutagenesis and the insertion of resistance cassettes, are fundamental to confirming gene function in vivo. nih.govdokumen.pub

Table 1: Examples of Gene Inactivation in Rifamycin Biosynthesis

| Gene | Organism | Inactivation Strategy | Key Outcome | Reference |

|---|---|---|---|---|

| rif-orf14 | Amycolatopsis mediterranei S699 | Frameshift inactivation | Accumulation of this compound (DMRSV) as the major metabolite. | nih.gov |

| sare1259 | Salinispora arenicola CNS-205 | Replacement with apramycin (B1230331) resistance cassette | Loss of production of rifamycins, including this compound. | nih.gov |

Heterologous Expression Systems for Enzyme Production

Heterologous expression, the production of a protein in a host organism different from the native one, is an essential tool for producing and characterizing individual enzymes from a biosynthetic pathway. ibwf.dekuleuven.be This approach is particularly valuable when the native organism is difficult to culture or when purification of the enzyme is challenging. ibwf.demdpi.com Escherichia coli is a commonly used host due to its rapid growth and well-established genetic tools. kuleuven.be

The enzyme that methylates this compound, encoded by rif-orf14, has been successfully produced using a heterologous expression system. nih.gov The rif-orf14 gene from A. mediterranei was expressed in E. coli, yielding a functional polyhistidine-tagged polypeptide. nih.govresearchgate.net The availability of this purified recombinant enzyme was instrumental for its detailed biochemical characterization, allowing for in vitro confirmation of its precise function: the efficient methylation of this compound to rifamycin SV. nih.gov This heterologous production was crucial for subsequent enzymatic assays and kinetic studies.

Table 2: Heterologous Expression of this compound Methyltransferase

| Gene/Enzyme | Native Organism | Host Organism | Purpose | Reference |

|---|---|---|---|---|

| rif-orf14 / this compound methyltransferase | Amycolatopsis mediterranei | Escherichia coli | To produce purified, active enzyme for biochemical characterization and in vitro assays. | nih.gov |

Strategies for Enhancing Rifamycin Yields (e.g., Nitrate (B79036) Stimulating Effect)

Improving the production yield of rifamycins is a significant goal for industrial applications. One of the most effective and widely exploited strategies is the "nitrate-stimulating effect (NSE)". frontiersin.orgnih.gov This phenomenon, first reported decades ago, involves the supplementation of the fermentation medium with nitrate, which markedly increases the yield of rifamycin SV in producers like Amycolatopsis mediterranei U32. frontiersin.orgnih.gov

Transcriptional analysis using RNA-sequencing has provided insight into the molecular mechanism of the NSE. frontiersin.orgresearchgate.net The presence of nitrate leads to a significant increase in the transcription levels of genes within the rifamycin biosynthetic cluster. nih.govresearchgate.net Furthermore, nitrate supplementation also boosts the expression of genes involved in the synthesis of essential precursors for rifamycin production, such as 3-amino-5-hydroxybenzoic acid (AHBA), malonyl-CoA, and (S)-methylmalonyl-CoA. researchgate.net Therefore, nitrate stimulates rifamycin production by concurrently increasing the availability of both the biosynthetic enzymes and the necessary molecular building blocks. nih.govresearchgate.net

Enzymatic Synthesis and Biotransformation Techniques

The use of isolated enzymes and engineered biological systems allows for the synthesis of rifamycin-related compounds under controlled conditions, facilitating the study of the pathway and the creation of novel molecules.

In vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube), are crucial for dissecting the specific function, substrate specificity, and kinetics of an enzyme. nih.govdatabiotech.co.il By isolating an enzyme, researchers can study its interaction with various substrates and cofactors in detail.

The heterologously expressed this compound methyltransferase (rif-orf14 product) was subjected to extensive in vitro analysis. nih.gov These assays confirmed that the enzyme efficiently catalyzes the methylation of this compound to form rifamycin SV, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.govcreative-enzymes.com The substrate specificity was also determined; the enzyme showed poor activity towards 27-O-demethylrifamycin S and did not methylate 27-O-demethyl-25-O-desacetylrifamycin SV, indicating that the acetylation at the C-25 position must occur before the C-27 methylation. nih.gov Kinetic parameters were precisely measured, revealing the enzyme's high efficiency. nih.govresearchgate.net

Table 3: Kinetic Parameters of this compound Methyltransferase

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| This compound methyltransferase | This compound (DMRSV) | 18.0 | 87 | nih.gov |

| This compound methyltransferase | S-adenosyl-L-methionine (AdoMet) | 19.3 | 87 | nih.gov |

The assays also revealed that the enzyme's activity is inhibited by certain divalent cations like Zn²⁺, Ni²⁺, and Co²⁺, while being only slightly affected by Mg²⁺ or Ca²⁺. nih.gov

Mutasynthesis is a powerful technique that combines genetic modification with chemical synthesis to produce novel natural product analogs. escholarship.org The process typically involves creating a mutant strain by knocking out a gene responsible for synthesizing a specific precursor or building block. This engineered strain is then fed synthetic analogs of that precursor, which are incorporated by the remaining biosynthetic machinery to generate new compounds. acs.org

For instance, creating a knockout mutant of the AHBA synthase in Amycolatopsis mediterranei prevents the formation of the natural starter unit for the rifamycin polyketide synthase. acs.orgacs.org Feeding this mutant various substituted benzoic acids can lead to the production of novel rifamycin derivatives. acs.org

The mutant strain of A. mediterranei that accumulates this compound due to the inactivation of rif-orf14 serves as an excellent platform for generating semisynthetic analogs. nih.goviupac.orgethernet.edu.et The accumulated this compound can be isolated and then chemically or enzymatically modified to create a variety of new rifamycin-related molecules that would be difficult to produce otherwise. iupac.orguni-hannover.de This approach leverages the power of microbial synthesis to produce a complex core structure, which is then diversified using synthetic chemistry techniques.

In Vitro Assays for Enzymatic Pathways

Analytical and Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of this compound are accomplished through a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and functional groups. The isolation and confirmation of this compound from various bacterial strains, such as Amycolatopsis mediterranei and Salinispora arenicola, have been verified based on established literature data derived from these methods. nih.govnih.govescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is employed to assemble the molecule's complex structure.

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for assigning specific proton (¹H) and carbon (¹³C) signals. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the ansa-chain and the naphthoquinone core. The analysis of coupling constants in ¹H NMR spectra further helps in determining the relative stereochemistry of the molecule. mdpi.com The isolation and structural confirmation of the compound are often verified by comparing the acquired NMR data with previously published values. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data Types for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic Protons | δ 6.0 - 8.0 | δ 108 - 165 | Correlations to carbonyls and other aromatic carbons |

| Vinylic Protons | δ 5.0 - 6.5 | δ 120 - 145 | Correlations across the polyketide chain |

| Ansa-chain CH/CH₂ | δ 1.5 - 4.5 | δ 30 - 85 | Correlations linking the ansa-chain backbone |

| Ansa-chain CH₃ | δ 0.5 - 2.5 | δ 8 - 25 | Correlations to adjacent methine and methylene (B1212753) carbons |

| Hydroxyl Protons | Variable | N/A | Correlations to oxygen-bearing carbons |

| Amide Proton | Variable | N/A | Correlation to amide carbonyl (C-15) |

| Carbonyl Carbons | N/A | δ 170 - 187 | Correlations from adjacent protons (e.g., H-2, H-3) |

Note: This table is illustrative of the data types obtained from NMR analysis. Specific chemical shift values are determined experimentally.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with extremely high accuracy, allowing for the calculation of a unique molecular formula. For instance, HRESIMS analysis of related rifamycin compounds has been used to confirm their molecular formulas, such as C₃₅H₄₃NO₁₂ for a related derivative. mdpi.com This method provides unequivocal confirmation of the compound's mass, which, when combined with NMR data, validates the final structure. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation, which causes vibrations in the molecule's chemical bonds. Each functional group has a characteristic absorption frequency, creating a unique "fingerprint" spectrum. mdpi.com While a specific spectrum for this compound is not detailed in the available literature, the expected absorption bands can be predicted based on its known structure. These characteristic peaks provide corroborating evidence for the presence of hydroxyl, amide, carbonyl, and aromatic moieties within the molecule. nih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic and Aliphatic Hydroxyls |

| ~3300 | N-H stretch | Amide |

| ~2950-2850 | C-H stretch | Aliphatic (Ansa-chain) |

| ~1710 | C=O stretch | Acetate (B1210297) Carbonyl (C-25) |

| ~1650 | C=O stretch | Amide Carbonyl (C-15) |

| ~1640-1580 | C=O stretch | Quinone Carbonyls (C-1, C-4) |

| ~1600 | C=C stretch | Aromatic Ring and Vinylic Groups |

Note: This table is based on characteristic infrared absorption frequencies for organic functional groups. mdpi.com

Mass Spectrometry (HRESIMS)

Computational and In Silico Approaches

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. These in silico methods complement experimental data by offering insights into the molecule's conformational preferences, electronic structure, and interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.comyoutube.com For this compound, DFT calculations can predict its most stable three-dimensional conformation, calculate the distribution of electron density, and determine properties like molecular electrostatic potential, which highlights regions prone to electrophilic or nucleophilic attack. orientjchem.org This information is crucial for understanding the molecule's intrinsic reactivity.

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a computationally faster alternative to DFT. gaussian.com These methods use approximations and parameters derived from experimental data to simplify calculations, making them suitable for analyzing large molecules or for performing initial conformational searches before refinement with more accurate methods like DFT. researchgate.net While PM6 is known to have limitations in describing noncovalent interactions, corrections can be applied to improve its accuracy for such systems. nih.gov The combination of PM6 for broad conformational sampling followed by DFT for refining the electronic properties of key structures represents an efficient strategy for the theoretical study of complex molecules like this compound.

In silico techniques like molecular docking are instrumental in studying how this compound interacts with its biological target. The compound is a known substrate for the enzyme this compound methyltransferase, which catalyzes its methylation to produce Rifamycin SV. nih.gov

Molecular docking simulations can be used to predict the most likely binding pose of this compound within the active site of this methyltransferase. biotechnologia-journal.org Such studies analyze the complementarity between the ligand and the protein's binding pocket, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces with specific amino acid residues. nih.govmdpi.com The results from docking can be quantified with a scoring function to estimate the binding affinity. asiapharmaceutics.info This computational assessment provides a detailed molecular hypothesis of the recognition and binding mechanism, guiding further experimental studies into the enzyme-substrate interaction. nih.gov

Conclusion and Future Research Directions

Summary of 27-O-Demethylrifamycin SV's Significance in Biosynthetic and Synthetic Chemistry

This compound (DMRSV) is a pivotal intermediate in the biosynthesis of rifamycin (B1679328) B, a clinically significant antitubercular drug. nih.gov Its importance stems from its position as the direct precursor to rifamycin SV. nih.gov The isolation and characterization of the enzyme this compound methyltransferase, encoded by the rif-orf14 gene in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699, solidified this understanding. nih.govcreative-enzymes.comgenome.jp This enzyme specifically catalyzes the methylation of the C-27 hydroxyl group of DMRSV to yield rifamycin SV. nih.gov

The significance of DMRSV is further highlighted by genetic studies of A. mediterranei. Inactivation of the rif-orf14 gene leads to the accumulation of DMRSV as the primary metabolite, directly demonstrating its role as a key biosynthetic intermediate. nih.govresearchgate.net This has provided crucial insights into the post-polyketide synthase (PKS) modification steps of rifamycin biosynthesis. nih.govgrantome.com Specifically, the efficient methylation of DMRSV, but not related compounds like 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV), indicates that acetylation at the C-25 position must occur before the C-27 methylation. nih.gov

From a synthetic chemistry perspective, the availability of DMRSV through fermentation of engineered microbial strains offers a valuable starting material for the creation of novel rifamycin analogs. Its unique chemical structure, featuring a free hydroxyl group at the C-27 position, presents a specific target for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of new antibiotic candidates.

Prospects for Biosynthetic Pathway Engineering

The elucidation of the role of this compound and its corresponding methyltransferase opens up significant avenues for biosynthetic pathway engineering. The ability to generate strains of A. mediterranei that accumulate DMRSV provides a platform for combinatorial biosynthesis and mutasynthesis approaches. researchgate.net

One major prospect lies in the targeted modification of the rifamycin biosynthetic gene cluster. nih.gov By manipulating the genes responsible for post-PKS tailoring enzymes, it is possible to produce novel rifamycin derivatives. For instance, the amenability of the rifamycin PKS gene cluster to genetic manipulation has been demonstrated, leading to the production of new rifamycin analogs with altered polyketide backbones. nih.gov The accumulation of DMRSV in engineered strains provides a unique chassis for introducing further enzymatic modifications, either from the native host or from heterologous sources.

Furthermore, understanding the substrate specificity of the this compound methyltransferase can guide the design of precursor-directed biosynthesis experiments. acs.org By feeding unnatural starter units or intermediates to DMRSV-accumulating mutants, it may be possible to generate a diverse library of rifamycin analogs with potentially improved properties. The tolerance of the rifamycin biosynthetic machinery for some level of structural variation in its substrates supports the feasibility of this approach. acs.org

Opportunities for Novel Analog Development and SAR Exploration

The availability of this compound provides a valuable scaffold for the semi-synthesis of novel rifamycin analogs, facilitating detailed structure-activity relationship (SAR) studies. The hydroxyl group at the C-27 position is a prime target for chemical derivatization, allowing for the introduction of a wide array of functional groups.

These modifications can explore the impact of steric bulk, electronics, and hydrogen bonding potential at this position on antibacterial activity. For example, creating a series of ether or ester derivatives at the C-27 position could probe the spatial requirements of the rifamycin binding pocket on its target, the bacterial DNA-dependent RNA polymerase.

Q & A

Basic Research Questions

Q. What is the role of 27-O-demethylrifamycin SV in rifamycin biosynthesis?

- Methodological Answer : this compound is a key intermediate in the biosynthesis of rifamycin B, a potent antitubercular agent. Its formation involves post-polyketide synthase (PKS) modifications catalyzed by this compound methyltransferase (MTase). This enzyme transfers a methyl group to the C-27 hydroxyl group of rifamycin SV, a step critical for subsequent oxidation and cyclization to form rifamycin B .

- Experimental Design : To confirm its role, researchers use gene knockout studies (e.g., disrupting the mtf gene in Amycolatopsis mediterranei S699) and analyze metabolic intermediates via HPLC or LC-MS. Comparative metabolite profiling of wild-type and mutant strains reveals accumulation or depletion of specific intermediates .

Q. How is this compound isolated and characterized in microbial cultures?

- Methodological Answer : Isolation involves fermentation of Amycolatopsis strains in optimized media (e.g., YMG broth), followed by solvent extraction (ethyl acetate or methanol) and chromatographic purification (silica gel column, preparative TLC). Structural characterization employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm the demethylated polyketide backbone .

- Key Data : Xu et al. (2003) reported a molecular formula of C₃₇H₄₅NO₁₂ for this compound, with distinct NMR shifts at δ 3.85 (C-27 hydroxyl) and δ 1.98 (C-25 methyl) .

Advanced Research Questions

Q. How do post-PKS modification steps influence the bioactivity of this compound derivatives?

- Methodological Answer : Post-PKS modifications (e.g., methylation, oxidation) alter the compound’s steric and electronic properties, impacting its binding affinity to bacterial RNA polymerase. For example, methylation at C-27 enhances rifamycin B’s stability and antimicrobial potency compared to non-methylated intermediates.

- Contradiction Analysis : While Xu et al. (2003) identified methylation as essential for bioactivity , later studies found that certain demethylated analogs exhibit activity against rifampicin-resistant Mycobacterium tuberculosis strains, suggesting structural flexibility in the ansamycin scaffold .

- Experimental Approach : Structure-activity relationship (SAR) studies using semi-synthetic derivatives and molecular docking simulations (e.g., AutoDock Vina) can resolve these contradictions .

Q. What genetic engineering strategies can enhance this compound production in heterologous hosts?

- Methodological Answer : Heterologous expression of the rifamycin gene cluster (e.g., in E. coli or Streptomyces spp.) requires codon optimization, promoter engineering (e.g., T7 or ermE promoters), and co-expression of tailoring enzymes like MTase. For instance, Kim et al. (2020) achieved this compound production in E. coli by co-expressing PKS and MTase genes under inducible promoters .

- Key Challenge : Balancing precursor supply (e.g., malonyl-CoA) and minimizing host toxicity from polyketide intermediates.

Q. How can researchers address discrepancies in reported biosynthetic pathways for this compound across Amycolatopsis strains?

- Methodological Answer : Discrepancies arise from strain-specific differences in regulatory genes (e.g., rifR or glnR) or media-dependent pathway activation. To resolve this, conduct comparative genomics (e.g., BLAST analysis of gene clusters) and metabolomics (LC-MS/MS) under standardized growth conditions .

- Example : Amycolatopsis mediterranei S699 primarily produces rifamycin B, while A. rifamycinica synthesizes demethylated analogs under phosphate-limited conditions .

Methodological Guidance

Q. What analytical techniques are optimal for distinguishing this compound from co-produced analogs like rifamycin SV?

- Answer : Use reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). MS/MS fragmentation patterns (e.g., m/z 741 → 697 for demethylation) provide additional specificity. For structural confirmation, combine NMR with circular dichroism (CD) to assess chirality .

Q. How to design experiments ensuring reproducibility in studies on this compound biosynthesis?

- Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.